molecular formula C10H10IN B1211908 1-Methylquinolinium iodide CAS No. 3947-76-0

1-Methylquinolinium iodide

Cat. No. B1211908
CAS RN: 3947-76-0
M. Wt: 271.1 g/mol
InChI Key: PNYRDWUKTXFTPN-UHFFFAOYSA-M
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Description

1-Methylquinolinium iodide is a quinolinium salt with various chemical and physical properties. It serves as a key intermediate in the synthesis and structural analysis of heterocyclic compounds. The compound is studied for its synthesis routes, molecular structure, chemical reactions, and both its physical and chemical properties.

Synthesis Analysis

The synthesis of 1-Methylquinolinium iodide involves several routes, including iodine-mediated electrophilic cyclization of alkynyl azides and the reaction of methylquinolinium salts with reactive intermediates for the formation of complex heterocycles. These methods demonstrate the versatility and reactivity of methylquinolinium iodide in synthesizing diverse structural motifs (Fischer et al., 2008), (Morita et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Methylquinolinium iodide has been elucidated through various spectroscopic and computational methods, revealing detailed insights into its geometric parameters, vibrational wavenumbers, and electronic properties. Studies utilizing X-ray diffraction and density functional theory (DFT) highlight its planar configuration and the interactions within its crystal lattice (Atalay et al., 2008).

Chemical Reactions and Properties

1-Methylquinolinium iodide participates in various chemical reactions, including oxidative functionalization, cycloaddition processes, and interactions with nucleophiles leading to the synthesis of complex organic compounds. These reactions underline the compound's significance as a versatile building block in organic synthesis (Zhu et al., 2017).

Physical Properties Analysis

The physical properties of 1-Methylquinolinium iodide, such as crystal structure, solubility, and melting point, are closely related to its molecular configuration. The compound forms monoclinic crystals, and its structural arrangement in the solid state has been characterized in detail, providing insights into the forces that stabilize its crystal structure (Sakanoue et al., 1970).

Chemical Properties Analysis

The chemical properties of 1-Methylquinolinium iodide, including its reactivity, stability, and functional group transformations, have been extensively studied. These investigations reveal the compound's ability to undergo various chemical reactions, highlighting its utility in organic synthesis and the development of new synthetic methodologies (Maeda, 1990).

Scientific Research Applications

Crystal Structure Analysis

1-Methylquinolinium iodide has been studied for its crystal structure properties. For instance, research on related quinolinium compounds like 1-ethyl-2-methylquinolinium iodide revealed insights into their organic charge-transfer complex structures, demonstrating their potential for various applications in material science and crystallography (Sakanoue et al., 1970).

Corrosion Inhibition

The compound has been evaluated for its role as a corrosion inhibitor. Studies have shown that 1-methylquinolinium iodide can act as an effective corrosion inhibitor for mild steel in sulfuric acid, making it valuable in industrial applications where corrosion resistance is crucial (Elhadi et al., 2016).

Molecular Structure in Different States

Research has been conducted on the molecular structure of similar compounds in various states. For example, the study of 8-hydroxy-1-methylquinolinium iodide in both crystal and solution states provided insights into how its structure changes in different environments, which is important for understanding its reactivity and interaction with other substances (Barczyński et al., 2006).

Fluorescent Probes

7-Dialkylamino-1-methylquinolinium salts, a class of compounds including 1-methylquinolinium derivatives, have been synthesized and identified as highly versatile and stable fluorescent probes. Their high fluorescence quantum yields and stability make them suitable for polymer characterization and other demanding applications (Van den Berg et al., 2006).

Antileukemic Activity

Certain derivatives of 1-methylquinolinium iodide have shown antileukemic activity. This suggests potential applications in developing new therapeutic agents for leukemia treatment, highlighting the compound's significance in medicinal chemistry (Foye & Kauffman, 1980).

Antimicrobial Activity

A 1-methylquinolinium iodide derivative has been investigated for its antibacterial activity, particularly against antibiotic-resistant strains. Its ability to disrupt cell division and cause cell death in bacteria indicates its potential as a new antibacterial agent (Fang et al., 2018).

Enzyme Assay Development

1-Methylquinolinium iodide has been utilized in developing a sensitive fluorometric assay for acetylcholinesterase, an enzyme important in neuroscience research. This application underscores its usefulness in biochemical assay development (Prince, 1966).

Future Directions

While specific future directions for 1-Methylquinolinium iodide are not mentioned, a related compound, 5-Amino-1-methylquinolinium (5-amino-1MQ), has shown in vivo therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis . This suggests potential future directions in the study of similar compounds for therapeutic applications.

Relevant Papers

There are several papers related to 1-Methylquinolinium iodide and similar compounds. For instance, one paper discusses the antibacterial activity and the synergistic effect with β-lactam antibiotics of a new 1-methylquinolinium iodide derivative . Another paper mentions the use of 5-Amino-1-methylquinolinium (5-amino-1MQ) as a substrate site-targeting, selective nicotinamide N-methyltransferase (NNMT) inhibitor . These papers provide valuable insights into the properties and potential applications of 1-Methylquinolinium iodide and related compounds.

properties

IUPAC Name

1-methylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRDWUKTXFTPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21979-19-1 (Parent)
Record name Quinoline methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760
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DSSTOX Substance ID

DTXSID40960098
Record name Quinoline methiodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylquinolinium iodide

CAS RN

3947-76-0
Record name Quinolinium, 1-methyl-, iodide (1:1)
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Record name Quinoline methiodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylquinolinium iodide
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Record name Quinoline methiodide
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Record name Quinoline methiodide
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Synthesis routes and methods

Procedure details

N-methylquinolinium iodide (Compound III) was synthesized according to the description in the aforementioned reference. Specifically, 2.4 mL of quinoline and 4 mL of methyl iodide were added to 42 mL of anhydrous dioxane, which was stirred at 150° C. for one hour. Thereafter, it was filtered and thereby a precipitate was collected and then washed with ether and petroleum ether. This was dried and thus N-methylquinolinium iodide (Compound III) was obtained.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
P Barczyński, A Komasa, M Ratajczak-Sitarz… - Journal of molecular …, 2006 - Elsevier
… In conclusion, the structure of 8-hydroxy-1-methylquinolinium iodide mono-hydrate is very similar to that of the earlier studied chloride analogue [12]. Within these dimeric structures, the …
Number of citations: 13 www.sciencedirect.com
RF Cozzens, TA Gover - The Journal of Physical Chemistry, 1970 - ACS Publications
… A 10-4 M solution of 1-methylquinolinium iodide in dichloromethane gave the same second-order … Solutions of 1-methylquinolinium iodide in 1-propanol gave an additional transient …
Number of citations: 33 pubs.acs.org
Y Atalay, D Avcı, A Başoğlu - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
… -1-methylquinolinium iodide monohydrate [(C … -1-methylquinolinium iodide monohydrate [(C 10 H 10 NO) + I − H 2 O]. (c) The dimeric structure of 8-hydroxy-1-methylquinolinium iodide …
Number of citations: 11 www.sciencedirect.com
HK Fun, K Chanawanno, T Kobkeatthawin… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C20H20NO+·I−·2H2O, the cation is almost planar (rms deviation = 0.038 Å) and exists in an E configuration. The dihedral angle between the quinolinium ring …
Number of citations: 4 scripts.iucr.org
S Chantrapromma, T Kobkeatthawin… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C20H21N2+.I−·1.5H2O, the cation exists in the E configuration and is not planar. The dihedral angle between the quinolinium and dimethylaminophenyl rings is …
Number of citations: 7 scripts.iucr.org
K Takegoshi, F Imashiro, T Terao… - The Journal of Organic …, 1985 - ACS Publications
… We have determined the rotation barriers of the methyl groups in 1-methylnaphthyridinium iodide (1), 1methylquinolinium iodide (2), 1,8-dimethylquinolinium iodide (3), l-(methyl-d3)-8-…
Number of citations: 12 pubs.acs.org
S Chantrapromma, P Choto, P Ruanwas… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C19H18NO+·I−·0.5I2, the I2 molecule lies on a crystallographic center of symmetry and the cation is essentially planar and in an E configuration. The dihedral …
Number of citations: 1 scripts.iucr.org
D Sahoo, P Bhattacharya… - The Journal of Physical …, 2011 - ACS Publications
Photophysics of the 2-[4-(dimethylamino) styryl]-1-methylquinolinium iodide (DASQMI) molecule has been studied in different solvents by steady-state and time-resolved emission …
Number of citations: 18 pubs.acs.org
S Chantrapromma, B Jindawong, HK Fun… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C19H18NO2+·I−·H2O, crystallizes in a non-cenrosymmetric space group and exhibits a non-linear optical property. The second-harmonic generation (SHG) …
Number of citations: 8 scripts.iucr.org
P Barczyński, A Komasa, M Ratajczak-Sitarz… - Journal of molecular …, 2006 - Elsevier
Bis(8-oxy-1-methylquinolinium) hydroiodide has been studied by X-ray diffraction, FT-IR, 1 H and 13 C NMR spectroscopy. In the crystalline state a homoconjugated OH⋯O − hydrogen …
Number of citations: 12 www.sciencedirect.com

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